molecular formula C10H13NO4 B13254094 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

Cat. No.: B13254094
M. Wt: 211.21 g/mol
InChI Key: KTCHODFRFVSYCC-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid is a tyrosine-derived amino acid characterized by a 3,4-dihydroxyphenyl group substituted with a methyl group at the 2-position. Its molecular formula is C₁₀H₁₃NO₄ (MW: 211.21 g/mol) . This structural configuration confers unique physicochemical properties, such as increased hydrophobicity compared to non-methylated analogs like L-DOPA.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13/h2-3,7,12-13H,4,11H2,1H3,(H,14,15)

InChI Key

KTCHODFRFVSYCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid typically involves multi-step organic reactionsThe final step involves deprotection to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic ring or the carboxyl group, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution can occur, especially at positions ortho to the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the aromatic ring or carboxyl group.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Analogues

L-DOPA (3,4-Dihydroxyphenylalanine)
  • Structure : 3,4-Dihydroxyphenyl group without methyl substitution.
  • Key Differences: L-DOPA lacks the 2-methyl group, making it more polar and enhancing its blood-brain barrier (BBB) permeability . Biological Role: Precursor to dopamine; used in Parkinson’s disease treatment. Pharmacokinetics: Rapid BBB uptake due to amino acid transporters . Comparison: The methyl group in 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid may reduce BBB permeability but increase metabolic stability .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
  • Structure : 4-hydroxy-3,5-diiodophenyl group.
  • Applications: Thyroid hormone analogs (e.g., thyroxine derivatives) . Safety: Higher toxicity risk due to iodine content; requires strict handling protocols .
2-Amino-3-(thiophen-2-yl)propanoic Acid
  • Structure : Thiophene ring replaces phenyl group.
  • Key Differences: Sulfur atom in thiophene enhances π-electron delocalization, altering redox properties. Biological Activity: Used in biocatalytic ammonia elimination reactions . Comparison: Thiophene derivatives may exhibit distinct metabolic pathways compared to phenolic analogs .
3-Iodo-L-Tyrosine and 3,5-Diiodo-L-Tyrosine
  • Structure: Mono- or di-iodinated tyrosine derivatives.
  • Key Differences :
    • Iodine enhances halogen bonding, critical for thyroid hormone synthesis .
    • Applications : Prohormones for thyroxine (T4) and triiodothyronine (T3) .
    • Comparison : Methyl substitution in the target compound avoids iodine-related toxicity but limits endocrine applications .

Pharmacokinetic and Toxicological Comparisons

Compound BBB Permeability Toxicity Profile Key Research Findings
Target Compound Moderate (methyl reduces permeability) Skin/eye irritation Limited BBB uptake; potential neuroprotective applications under study .
L-DOPA High (polar structure) Low acute toxicity Rapid dopamine precursor uptake .
BMAA () Low (PS product: 2–5 × 10⁻⁵ mL/s/g) Neurotoxic at >100 mg/kg doses Chronic exposure linked to neurodegenerative effects .
3-Iodo-L-Tyrosine Moderate Thyroid dysfunction risks Critical for T3/T4 synthesis; regulated dosing .

Biological Activity

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid, also known as a derivative of amino acids with significant biological relevance, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.21 g/mol
  • IUPAC Name : 2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid
  • Canonical SMILES : CC1=C(C=CC(=C1O)O)CC(C(=O)O)N

Neuroprotective Effects

Research indicates that 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid exhibits potential neuroprotective properties. Studies have shown that it may protect neurons from oxidative stress and apoptotic pathways associated with neurodegenerative diseases. The compound appears to modulate key signaling pathways involved in neuronal survival, making it a candidate for further investigation in neurodegenerative conditions such as Alzheimer's disease.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is critical in combating oxidative stress-related damage in cells. In vitro assays reveal that it effectively scavenges free radicals, thereby reducing cellular damage and inflammation. This property suggests potential therapeutic applications in diseases characterized by oxidative stress .

Anticancer Potential

Recent studies have explored the anticancer properties of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid derivatives. In cell culture models, these compounds have shown the ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (A549). Notably, certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 20A549 (NSCLC)15Induces apoptosis
Compound 12A549 (NSCLC)25Inhibits proliferation
Ascorbic AcidA549 (NSCLC)10Antioxidant activity

The biological activity of 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid is attributed to its interaction with various molecular targets:

  • Oxidative Stress Pathways : The compound modulates enzymes involved in oxidative stress response.
  • Neurotransmitter Systems : It may influence neurotransmitter pathways, particularly those linked to dopaminergic and serotonergic systems.
  • Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to increased apoptosis .

Case Studies and Research Findings

  • Neuroprotection Study :
    • In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound led to a significant reduction in cell death compared to untreated controls. This suggests its potential as a neuroprotective agent against conditions like Alzheimer's disease.
  • Antioxidant Assay :
    • The DPPH radical scavenging assay demonstrated that the compound exhibited high antioxidant capacity, comparable to well-known antioxidants such as ascorbic acid. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
  • Anticancer Research :
    • A series of derivatives were synthesized and tested against various cancer cell lines. Compound 20 showed promising results by reducing A549 cell viability by over 50% while maintaining low toxicity towards normal Vero cells .

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